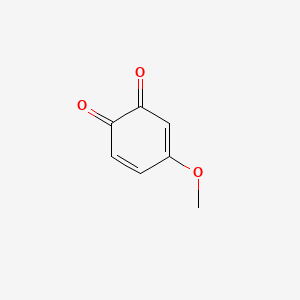

4-Methoxy-1,2-benzoquinone

Description

Contextual Significance within o-Benzoquinone Chemistry

Ortho-benzoquinones, or 1,2-benzoquinones, are characterized by adjacent carbonyl groups on the benzene (B151609) ring. wikipedia.org This arrangement results in a reactive diene system, making them valuable synthons in organic chemistry. 4-Methoxy-1,2-benzoquinone is a notable derivative, where the methoxy (B1213986) group at the 4-position significantly influences the electronic properties and reactivity of the quinone ring. This substitution pattern is crucial in various chemical transformations, including nucleophilic additions and cycloaddition reactions. smolecule.comgoogle.com The presence of the methoxy group can direct the regioselectivity of these reactions, a key aspect in the synthesis of complex molecules.

The study of this compound provides insights into the broader reactivity patterns of ortho-quinones. These compounds are known for their role in biological systems, including their involvement in enzymatic browning and as intermediates in the metabolism of certain phenolic compounds. The reactivity of this compound towards biological nucleophiles, such as thiols, has been a particular area of interest, shedding light on potential mechanisms of cytotoxicity. smolecule.comnih.gov

Overview of Research Trajectories and Scholarly Focus

Research involving this compound has followed several key trajectories. A significant area of focus has been its synthesis and characterization. Various methods have been developed for its preparation, often involving the oxidation of corresponding catechols or methoxy-substituted phenols. smolecule.com

Another major research avenue is the exploration of its reactivity. Studies have delved into its behavior as a dienophile in Diels-Alder reactions and its susceptibility to Michael additions. google.com A notable area of investigation has been its reaction with thiols, such as cysteine and glutathione (B108866). smolecule.comnih.gov These studies are relevant to understanding its biological activity, particularly its potential as a melanocytotoxic agent for conditions like malignant melanoma. smolecule.comnih.gov

Furthermore, research has explored the application of this compound as an intermediate in the synthesis of more complex molecules. smolecule.com Its reactive nature makes it a valuable building block for constructing diverse molecular architectures.

Fundamental Chemical Structures and Nomenclature in Research

The fundamental structure of this compound consists of a cyclohexadiene-1,2-dione ring with a methoxy group attached at the fourth carbon atom.

Interactive Data Table: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-methoxycyclohexa-3,5-diene-1,2-dione |

| Synonyms | 4-methoxy-ortho-benzoquinone, 4-MOB |

| CAS Number | 69818-23-1 |

| Molecular Formula | C₇H₆O₃ |

| Molecular Weight | 138.12 g/mol |

| InChI Key | KFQRJXIFGJGHTO-UHFFFAOYSA-N |

| SMILES | COC1=CC(=O)C(=O)C=C1 |

The nomenclature used in research is precise to differentiate it from its isomer, 2-methoxy-1,4-benzoquinone, where the carbonyl groups are in a para arrangement. nih.govhmdb.ca The "ortho" or "1,2-" designation is critical in specifying the adjacency of the ketone functionalities, which dictates its characteristic reactivity. The numbering of the ring positions follows standard IUPAC conventions, with the carbonyl carbons designated as positions 1 and 2.

Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxycyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQRJXIFGJGHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220106 | |

| Record name | 4-Methoxy-1,2-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69818-23-1 | |

| Record name | 4-Methoxy-1,2-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069818231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-1,2-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy 1,2 Benzoquinone and Its Analogues

Oxidative Approaches to 1,2-Benzoquinones

Oxidation represents the most direct and common route to 1,2-benzoquinones. The choice of oxidant and substrate is crucial in determining the reaction's efficiency and selectivity.

Enzyme-Catalyzed Oxidations (e.g., Tyrosinase-Mediated Pathways)

Enzymes, particularly tyrosinase, play a pivotal role in the biological synthesis of quinones and have been harnessed for in vitro synthetic applications. Tyrosinase catalyzes the oxidation of phenols and catechols to their corresponding o-quinones. mdpi.com

The oxidation of 4-hydroxyanisole (p-methoxyphenol) catalyzed by tyrosinase is a well-studied pathway that yields 4-methoxy-1,2-benzoquinone as the primary product. smolecule.comnih.govnih.gov This enzymatic reaction is fundamental to understanding processes like melanogenesis and the cytotoxicity of certain phenolic compounds. smolecule.com The mechanism involves the oxidation of the phenol (B47542) to a catechol, which is then further oxidized to the o-quinone. mdpi.com Studies have shown that tyrosinase can oxidize a variety of phenols to form o-quinones. researchgate.nettandfonline.com For instance, the oxidation of p-cresol (B1678582) by tyrosinase produces 4-methyl-1,2-benzoquinone. rsc.org

The enzymatic oxidation process is often rapid, with the generated o-quinones being highly reactive. mdpi.comhelsinki.fi These quinones can participate in subsequent reactions, including forming adducts with nucleophiles like thiols. researchgate.net The susceptibility of phenolic compounds to tyrosinase-catalyzed oxidation is an important consideration, as the resulting quinones can have significant biological implications. tandfonline.com

Transition Metal-Catalyzed Oxidations (e.g., Cerium Ammonium (B1175870) Nitrate (B79036) Oxidation)

Transition metal complexes are effective catalysts for the oxidation of phenolic compounds to benzoquinones. Cerium(IV) ammonium nitrate (CAN) is a powerful and widely used one-electron oxidant in organic synthesis for this purpose. nih.govwikipedia.org

CAN is particularly effective in oxidizing hydroquinone (B1673460) methyl ethers and catechol to their corresponding quinones. samaterials.commdpi.com The reaction is typically carried out in a mixture of organic solvents and water, such as acetonitrile (B52724)/water. nih.gov The distinctive orange-red color of the Ce(IV) complex fades to a light yellow as it is reduced to Ce(III), providing a visual indicator of the reaction's progress. samaterials.com The oxidation of 4-methoxyanilines to 1,4-benzoquinones using CAN has also been reported, highlighting the reagent's versatility. nih.gov

Copper complexes have also been employed to synthesize 1,2-benzoquinones from catechols. nih.gov For example, the oxidation of 4-methylcatechol (B155104) with copper(II) chloride in various alcohols yields the corresponding 2-alkoxy-5-methyl-1,4-benzoquinones. oup.com This method is advantageous due to its simplicity. oup.com The use of copper complexes can also help stabilize the o-quinone product. nih.govacs.org

Table 1: Examples of Transition Metal-Catalyzed Oxidations

| Starting Material | Oxidant/Catalyst | Product | Reference |

| 4-Methoxyaniline derivative | Ceric Ammonium Nitrate (CAN) | 1,4-Benzoquinone (B44022) derivative | nih.gov |

| Hydroquinone dimethyl ethers | Ceric Ammonium Nitrate (CAN) | 1,4-Benzoquinones | mdpi.com |

| Catechol | Ceric Ammonium Nitrate (CAN) | o-Benzoquinone | samaterials.com |

| 4-Methylcatechol | Copper(II) chloride | 2-Alkoxy-5-methyl-1,4-benzoquinone | oup.com |

| Catechol | Copper complex | 4,5-Diamino-substituted-1,2-benzoquinone | nih.gov |

Oxidative Demethylation Reactions of Methoxy-Substituted Phenols

Oxidative demethylation is a key strategy for converting stable methoxy-substituted aromatic compounds into more reactive quinones. This transformation can be achieved using various oxidizing agents.

Ceric ammonium nitrate (CAN) is a prominent reagent for the oxidative demethylation of hydroquinone dimethyl ethers to furnish 1,4-benzoquinones. mdpi.comthieme-connect.descielo.br This method is valued for its efficiency and applicability to a wide range of substrates. mdpi.com Silver(II) oxide in the presence of nitric acid has also been successfully used for the oxidative demethylation of dimethoxybenzene precursors to yield 1,4-benzoquinones. scielo.br

In some cases, oxidation of polymethoxyphenols can lead to demethylation. For example, the oxidation of 2,4-dimethoxyphenol (B87100) with silver oxide results in the formation of methoxy-1,4-benzoquinone. rsc.org The mechanism is believed to proceed through the decomposition of an intermediate aryloxydienone. rsc.org

Oxidation of Catechol and Hydroquinone Derivatives

The direct oxidation of catechols and hydroquinones is a fundamental and straightforward approach to synthesizing benzoquinones. A variety of oxidizing agents can be employed for this purpose.

1,2-Benzoquinone can be prepared by the oxidation of catechol in the air or through the ortho-oxidation of phenol. wikipedia.org Electrochemical methods have also been developed for the conversion of catechol to 1,2-benzoquinone. researchgate.net The oxidation of substituted catechols can lead to a range of products, including quinones and carboxylic acids. uky.edu For instance, the oxidation of 4-methylcatechol can yield 4-methyl-o-benzoquinone. In a non-enzymatic model system, the oxidation of catechols like caffeic acid and 4-methylcatechol by ferricyanide (B76249) can produce o-quinones that subsequently react with amino acids. nih.gov

Hydroquinones are readily oxidized to p-benzoquinones. samaterials.com Even hydroquinone itself, which is a 4-substituted phenol, can be oxidized by tyrosinase in the presence of dopa to form p-benzoquinone. mdpi.com

Carbon-Carbon Bond Forming Strategies

While oxidative methods are predominant, strategies involving the formation of new carbon-carbon bonds have also been utilized in the synthesis of benzoquinone analogues, offering alternative pathways to complex structures.

Wittig Reaction and Related Olefination Methods

The Wittig reaction, a powerful tool for forming carbon-carbon double bonds, has been applied to the synthesis of benzoquinone derivatives. researchgate.netencyclopedia.pub This reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide. encyclopedia.pub

While not a direct synthesis of this compound itself, the Wittig reaction has been employed to prepare precursors for substituted benzoquinones. For example, an ultrasound-assisted Wittig reaction of alkyltriphenyl phosphonium bromides with o-vanillin, followed by reduction and oxidation, has been used to synthesize 2-methoxy-6-alkyl-1,4-benzoquinones. researchgate.net Similarly, the Wittig reaction has been a key step in the synthesis of various biologically active benzoquinone analogues. nih.govmdpi.comresearchgate.net This methodology allows for the introduction of diverse side chains onto the benzoquinone scaffold, enabling the creation of a library of compounds for further investigation. researchgate.netencyclopedia.pub

Oxidative Coupling Reactions (e.g., Palladium-Catalyzed)

While the direct synthesis of this compound via this method is not extensively documented, palladium catalysis is a cornerstone of this field. Palladium-catalyzed oxidative coupling is more commonly employed to functionalize a pre-existing quinone core. In a typical catalytic cycle, a Pd(II) species coordinates to a substrate, facilitates a C-H activation or migratory insertion step, and after a reductive elimination step that forms the desired bond, a Pd(0) species is released. An oxidant is then required to regenerate the active Pd(II) catalyst. Common oxidants used in these systems include benzoquinones themselves, oxygen, or copper(II) salts. nih.gov For instance, an efficient synthesis of aryl-substituted quinones has been demonstrated through the Pd(II)-catalyzed C-H functionalization of benzoquinones with aryl acetamides, where an 8-aminoquinoline (B160924) directing group plays a crucial role. nih.gov

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound scaffold is critical for tuning its electronic and biological properties. Advanced synthetic methods have been developed to introduce alkyl, aryl, and heterocyclic moieties with high regioselectivity.

Regioselective Synthesis of Alkyl and Aryl Analogues

The direct, regioselective introduction of aryl groups onto a quinone ring can be effectively achieved using palladium-catalyzed oxidative coupling reactions. A notable example is the coupling of 2-methoxy-1,4-benzoquinone, an isomer of the title compound, with various arenes. scielo.brsemanticscholar.org This reaction is catalyzed by a palladium(II) acetate/heteropoly acid (H₉PMo₆V₆O₄₀) redox system, which uses dioxygen as the terminal oxidant. scielo.brscielo.br The reaction proceeds efficiently in acetic acid, yielding methoxyaryl-substituted 1,4-benzoquinones. scielo.brsemanticscholar.org The heteropoly acid acts as a co-catalyst to reoxidize the palladium, while being regenerated by oxygen. scielo.br This methodology provides a direct route to aryl-quinones, which were traditionally prepared via reactions with aryldiazonium salts. semanticscholar.org

| Arene Reactant | Resulting Aryl-Substituted Quinone Product | Yield (%) |

|---|---|---|

| 1,2-Dimethoxybenzene | 2-Methoxy-5-(3,4-dimethoxyphenyl)-1,4-benzoquinone | 60 |

| 1,3-Dimethoxybenzene | 2-Methoxy-5-(2,4-dimethoxyphenyl)-1,4-benzoquinone | 55 |

| 1,4-Dimethoxybenzene | 2-Methoxy-5-(2,5-dimethoxyphenyl)-1,4-benzoquinone | 60 |

| 1,2,3-Trimethoxybenzene | 2-Methoxy-5-(2,3,4-trimethoxyphenyl)-1,4-benzoquinone | 75 |

Generation of Heterocyclic Quinone Adducts

Palladium catalysis has proven to be a facile and efficient method for constructing complex heterocyclic systems fused to a quinone core. A prominent application is the synthesis of carbazolequinone alkaloids, which are known for their biological activities. researchgate.net The key step in these syntheses is a palladium(II)-catalyzed intramolecular oxidative cyclization of an arylamino-benzoquinone precursor. researchgate.netchemmethod.com

This strategy involves the initial regioselective addition of an arylamine to a benzoquinone, such as 2-methyl-1,4-benzoquinone. The resulting 2-arylamino-1,4-benzoquinone is then subjected to palladium(II)-catalyzed cyclization. researchgate.net This reaction forms a new carbon-carbon bond between the quinone and the appended aryl ring, leading to the formation of the carbazole-1,4-quinone skeleton. researchgate.netresearchgate.net This approach has been successfully applied to the total synthesis of several natural products, including murrayaquinone A. researchgate.netwvu.edu

| Arylamine Precursor | Intermediate Arylamino-benzoquinone | Final Carbazolequinone Product |

|---|---|---|

| Aniline (B41778) | 2-Anilino-5-methyl-1,4-benzoquinone | 3-Methylcarbazole-1,4-quinone |

| 4-Methoxyaniline | 2-(4-Methoxyanilino)-5-methyl-1,4-benzoquinone | Koeniginequinone A (6-Methoxy-3-methylcarbazole-1,4-quinone) |

| 3,4-Dimethoxyaniline | 2-(3,4-Dimethoxyanilino)-5-methyl-1,4-benzoquinone | Koeniginequinone B (6,7-Dimethoxy-3-methylcarbazole-1,4-quinone) |

More recent advancements include visible-light-promoted palladium-catalyzed C-H amination to construct carbazolequinones, using oxygen as a benign external oxidant. sioc-journal.cn These methods highlight the power of palladium catalysis to mediate the formation of complex, fused heterocyclic quinone adducts from relatively simple precursors.

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 1,2 Benzoquinone

Nucleophilic Addition Reactions

4-Methoxy-1,2-benzoquinone, as an α,β-unsaturated ketone system, is an electrophilic species that readily participates in nucleophilic addition reactions. The reactivity and the site of attack are governed by the electronic properties of the quinone ring and the nature of the attacking nucleophile.

Conjugate Addition with Thiol-Containing Compounds (e.g., Cysteine, Glutathione)

This compound exhibits significant reactivity towards thiol-containing compounds such as cysteine and glutathione (B108866) through conjugate addition. nih.gov This reactivity is a key aspect of its biological interactions, as it can lead to the covalent modification of proteins and peptides containing cysteine residues. smolecule.comwikigenes.org The reaction involves the addition of the thiol's nucleophilic sulfhydryl group to one of the electrophilic carbon atoms of the quinone ring.

Pulse radiolysis studies have been employed to quantify the reaction rates. The second-order rate constants for the reaction of this compound with several thiols have been determined, highlighting a rapid interaction. nih.gov For instance, the rate constant for the reaction with cysteine is 3.5 x 10⁵ M⁻¹s⁻¹, and with glutathione, it is 3.1 x 10⁵ M⁻¹s⁻¹. nih.gov This high reactivity underscores the potential for this quinone to deplete cellular thiols. nih.govwikigenes.org The addition of thiols to o-quinones can display an unusual 1,6-type regiochemistry, which has been investigated through chemical experiments and computational studies. acs.org In some cases, the mechanism may involve a free radical chain process initiated by the addition of thiyl radicals to the quinone. acs.org

Table 1: Reaction Rate Constants of this compound with Thiol-Containing Compounds

| Nucleophile | Rate Constant (k) [M⁻¹s⁻¹] |

|---|---|

| Cysteine | 3.5 x 10⁵ |

| Glutathione | 3.1 x 10⁵ |

| Dithiothreitol | 3.5 x 10⁵ |

Data sourced from pulse radiolysis studies. nih.gov

Reactivity with Amine-Containing Nucleophiles

In contrast to its high reactivity with thiols, this compound reacts much more slowly with amine-containing nucleophiles. nih.govnih.gov Studies comparing the reactivity of quinones with various biological nucleophiles have shown a distinct kinetic preference for thiol groups over amine groups. nih.gov For example, the reaction rate of 4-methylbenzoquinone (a closely related compound) with low-molecular-mass thiols was found to be at least 5 x 10⁵ times faster than its reaction with various amines and amino acids like glycine (B1666218) and lysine. nih.gov

Similarly, pulse radiolysis experiments revealed that this compound is relatively unreactive towards amino acids such as arginine and glutamine, with rate constants estimated to be less than or equal to 1 M⁻¹s⁻¹. nih.gov The reaction of 1,2-benzoquinones with primary amines can lead to the formation of various products, including 4-amino-5-alkoxy-1,2-benzoquinones or heterocyclic compounds. google.comhelsinki.fi The significant difference in reactivity highlights that in a biological environment rich in various nucleophiles, this quinone would preferentially react with available thiol groups. nih.govnih.gov

Influence of Substituents on Electrophilic Character and Regioselectivity

The presence of substituents on the benzoquinone ring significantly influences its electrophilic character and the regioselectivity of nucleophilic additions. nih.govnih.gov Substituents are broadly classified as activating (electron-withdrawing) or deactivating (electron-donating).

Michael-Type Addition Mechanisms

The reaction of nucleophiles with this compound proceeds via a Michael-type addition (also known as conjugate addition). nih.govwikipedia.orgmasterorganicchemistry.com This mechanism is characteristic of reactions between a nucleophile and an α,β-unsaturated carbonyl compound. wikipedia.org

The general steps of the Michael addition mechanism in this context are:

Nucleophilic Attack: The nucleophile (e.g., the thiolate anion, RS⁻) attacks one of the electrophilic vinylic carbons (β-carbon) of the quinone ring. masterorganicchemistry.com

Intermediate Formation: This attack breaks the C=C π-bond, and the electrons are pushed onto the carbonyl oxygen, forming a resonance-stabilized enolate intermediate. wikipedia.org

Protonation: The enolate intermediate is then protonated, typically by the solvent or a protonated nucleophile, to yield the final catechol or hydroquinone (B1673460) adduct. wikipedia.orgmasterorganicchemistry.com This product is often more stable than the initial quinone. asianpubs.org

In some cases, the resulting hydroquinone can be re-oxidized by another molecule of the starting quinone, which can then undergo a second Michael addition. asianpubs.org The entire process is catalyzed by basic conditions, which promote the formation of the more potent nucleophile (e.g., thiolate from thiol). google.com

Redox Chemistry and Electron Transfer Processes

The chemical behavior of quinones is dominated by their ability to participate in redox reactions, acting as electron acceptors. acs.org These processes are fundamental to their roles in both synthetic chemistry and biological systems. atamanchemicals.com

Quinone/Hydroquinone Electrochemical Couples

This compound can undergo a reversible, two-electron, two-proton reduction to form the corresponding hydroquinone, 4-methoxybenzene-1,2-diol (B1361131) (4-methoxycatechol). frontiersin.orgharvard.edu This transformation forms a classic quinone/hydroquinone (Q/H₂Q) electrochemical couple. The process can occur in two distinct one-electron steps, proceeding through a semiquinone radical anion intermediate (Q•⁻). acs.orgnsf.gov

The general reactions are:

Q + e⁻ ⇌ Q•⁻ (Formation of the semiquinone radical anion)

Q•⁻ + e⁻ ⇌ Q²⁻ (Formation of the hydroquinone dianion)

In protic media, these electron transfers are coupled with protonation steps to yield the neutral hydroquinone. The redox potential of this couple is a key measure of the quinone's oxidizing strength and is influenced by factors such as pH and the nature of substituents on the ring. nsf.gov The methoxy (B1213986) group, being electron-donating, generally lowers the redox potential compared to unsubstituted 1,2-benzoquinone, making it a weaker oxidizing agent. The study of these electrochemical properties is often performed using techniques like cyclic voltammetry, which can reveal the potentials of the two successive one-electron transfers. harvard.eduresearchgate.net

Formation and Characterization of Radical Anions and Semiquinones

The generation of radical anions and semiquinones from this compound is a key aspect of its reactivity. The 4-methoxy-1,2-benzosemiquinone radical anion has been identified as the initial free radical formed during the tyrosinase-catalyzed oxidation of 4-hydroxyanisole. nih.gov This formation occurs through a process of reverse dismutation involving the primary product, this compound, and the indirectly produced 4-methoxycatechol. nih.gov The concentration of this radical anion is dependent on the concentration of tyrosinase. nih.gov

Pulse radiolysis studies are instrumental in generating and observing semiquinone radical anions. researchgate.net In non-polar environments, the reaction of radicals with benzoquinones can lead to either radical addition, forming substituted semiquinone radicals, or electron transfer, which produces semiquinone radical anions. researchgate.net The specific pathway is influenced by the electronic structure of the reacting radicals. researchgate.net

Electron Transfer Kinetics and Proton Coupling

The kinetics of electron transfer involving this compound and its derivatives are fundamental to understanding their role as electron and proton carriers. nih.gov Quinones, in general, participate in reversible two-electron, two-proton redox reactions, transitioning between the hydroquinone (reduced) and benzoquinone (oxidized) forms. frontiersin.org

The electrochemical reduction of benzoquinones is a process involving the coupled transfer of protons and electrons. researchgate.net Theoretical models of proton-coupled electron transfer (PCET) predict that both the thermodynamic and kinetic parameters will be highly dependent on pH. researchgate.net For instance, the reduction of an aminobenzoquinone can proceed as a two-electron, two-proton (2e-, 2H+) process in neutral to weakly acidic conditions, while in more acidic solutions, it follows a 2e-, 3H+ pathway. researchgate.net

The rate constants for the reaction of this compound with various nucleophiles have been determined using pulse radiolysis. nih.gov The quinone shows significant reactivity towards thiol compounds like cysteine and glutathione. nih.gov

Table 1: Reaction Rate Constants of this compound with Nucleophiles

| Nucleophile | Rate Constant (k) |

|---|---|

| Cysteine | 3.5 x 10⁵ M⁻¹s⁻¹ |

| Glutathione | 3.1 x 10⁵ M⁻¹s⁻¹ |

| Dithiothreitol | 3.5 x 10⁵ M⁻¹s⁻¹ |

| Arginine | ≤ 1 M⁻¹s⁻¹ |

| Glutamine | ≤ 1 M⁻¹s⁻¹ |

This table is generated based on data from a pulse radiolysis study. nih.gov

Hydrolytic and Decomposition Pathways

The stability of this compound is influenced by the surrounding chemical environment, particularly by pH.

Acid-Catalyzed Hydrolysis Mechanisms

In acidic conditions, benzoquinones can undergo hydrolysis. For instance, the acid-catalyzed hydrolysis of certain sugar derivatives involves the formation of an open-chain form. pdx.edu While specific mechanisms for this compound were not detailed in the provided search results, the general principles of acid-catalyzed reactions of quinones involve protonation of a carbonyl oxygen, which increases the electrophilicity of the quinone ring and facilitates nucleophilic attack by water.

Base-Catalyzed Degradation Kinetics

Benzoquinones are sensitive to alkaline conditions, which can lead to condensation and decomposition. wikipedia.org The reaction of p-benzoquinones with alkoxide ions in aprotic solvents like acetonitrile (B52724) leads to the formation of semiquinone radical anions. acs.org This reaction proceeds through the formation of an alkoxide-adduct anion of the benzoquinone, which then acts as an electron donor. acs.org

By-product Formation and Degradation Pathways

The degradation of related methoxy-substituted compounds can provide insight into potential pathways for this compound. For example, the Fenton oxidation of 4-methoxy-2-nitroaniline (B140478) results in its rapid oxidation to intermediates including 4-methoxy-1,2-benzenediol. rsc.org This diol can then react further to produce this compound, which is noted to be unstable under these conditions. rsc.org The subsequent opening of the benzene (B151609) ring leads to the formation of smaller organic acids like oxalic acid, acetic acid, and formic acid, which can eventually be mineralized to CO2, H2O, and inorganic ions. rsc.org

Pericyclic and Cycloaddition Reactions

Pericyclic reactions, which proceed through a concerted cyclic transition state, are a significant class of reactions for quinones. msu.edu

In the context of cycloaddition reactions, o-benzoquinones can act as carbodienes, heterodienes, and dienophiles. ias.ac.in The reactivity of substituted o-benzoquinones, including methoxy-substituted variants, in Diels-Alder reactions has been studied. Typically, the quinone functions as a dienophile, with addition occurring at the more electron-deficient and less sterically hindered double bond. ias.ac.in For example, the reactions of methoxy-o-benzoquinones are comparable to that of o-benzoquinone itself. ias.ac.in

Furthermore, 1,3-dipolar cycloaddition reactions of nitrile oxides with methoxy p-benzoquinones have been investigated, with the reaction patterns being interpreted through Frontier Molecular Orbital (FMO) theory. oup.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-hydroxyanisole |

| 4-methoxycatechol |

| 4-methoxy-1,2-benzosemiquinone radical anion |

| aminobenzoquinone |

| Cysteine |

| Glutathione |

| Dithiothreitol |

| Arginine |

| Glutamine |

| Ascorbate |

| p-benzoquinone |

| 4-methoxy-2-nitroaniline |

| 4-methoxy-1,2-benzenediol |

| oxalic acid |

| acetic acid |

| formic acid |

| o-benzoquinone |

| nitrile oxides |

Diels-Alder Reactivity of Quinones and Dienophilic Behavior

Quinones are a class of highly reactive cyclic diones that serve as versatile building blocks in organic synthesis. researchgate.net Their electron-deficient nature makes them excellent dienophiles (diene-loving) in Diels-Alder reactions, a powerful method for forming six-membered rings. researchgate.netwikipedia.org This pericyclic reaction rapidly generates molecular complexity by creating two new carbon-carbon bonds simultaneously. researchgate.net Historically, the reaction between a quinone and a diene was the first example of a Diels-Alder reaction, investigated by Otto Diels and Kurt Alder. researchgate.net

The reactivity of quinones as dienophiles is enhanced by their conjugated, but not aromatic, structure and the presence of electron-withdrawing carbonyl groups. wikipedia.orglibretexts.org This electronic feature makes them particularly reactive towards electron-rich or electron-neutral dienes. researchgate.net In the context of o-benzoquinones, such as this compound, the dienophilic reactivity can occur at either of the carbon-carbon double bonds. The presence of substituents plays a crucial role in directing the regioselectivity of the cycloaddition. For this compound, the electron-donating methoxy group influences the electron distribution across the ring. The double bond at the 5,6-position is generally considered the more dominant site for dienophilic attack compared to the 3,4-double bond. acs.org

Research has demonstrated the successful Diels-Alder reaction of a nonactivated o-benzoquinone with 1,3-butadiene. acs.org In a specific study, 4-methoxy-5-acetoxymethyl-1,2-benzoquinone was reacted with 1,3-butadiene, resulting in a Diels-Alder adduct which then enolized to a more stable diosphenol tautomer. This reaction underscores the dienophilic nature of the o-quinone system, even with multiple substituents present. acs.org The reactivity of the quinone's double bonds is influenced by both steric and electronic factors. Electron-donating groups on the quinone can decrease the reactivity of the adjacent double bond. libretexts.orgtandfonline.com

| Diene | Quinone | Reaction Conditions | Adduct Structure | Yield | Reference |

| 1,3-Butadiene | 4-Methoxy-5-acetoxymethyl-1,2-benzoquinone | Benzene, sealed tube | Diels-Alder adduct followed by enolization | Crystalline product | acs.org |

| 2,3-Dimethylbutadiene | Methoxy-p-benzoquinone | Not specified | 2-Methoxy-6,7-dimethyl-1,4-naphthoquinone (detected) | Low | tandfonline.com |

| Isoprene | Methoxy-p-benzoquinone | Acetic acid | Mixture of 6- and 7-methyl-2-methoxy-1,4-naphthoquinones | 53% | tandfonline.com |

| Cyclopentadiene (B3395910) | 4-Nitro-o-benzoquinone | Not specified | Bicyclo[2.2.2]octenedione adduct | Not specified | ias.ac.in |

Other Concerted and Stepwise Cycloaddition Pathways

Beyond the classic carbocyclic [4+2] Diels-Alder reaction, o-benzoquinones like this compound can participate in a variety of other cycloaddition pathways. These unique conjugated 1,2-diones can act as a carbodiene, a heterodiene, a dienophile, or a heterodienophile, depending on the reaction partner and conditions. ias.ac.in

One significant alternative pathway is the hetero-Diels-Alder reaction , where the o-quinone reacts as a heterodiene. The conjugated system involving one of the carbonyl oxygens and the adjacent C=C bond (O=C-C=C) acts as the diene component. Theoretical analysis of the hetero-Diels-Alder reaction between this compound and an electron-rich dienophile like methoxyethylene has been performed. nih.gov This analysis revealed an asynchronous mechanism where the first bond forms between the more electrophilic carbonyl oxygen of the quinone and the nucleophilic carbon of the ethylene (B1197577) derivative. nih.gov Similarly, reactions with electron-rich dienes can lead to benzodioxin adducts through an initial [4+2] cycloaddition followed by a smolecule.comsmolecule.com sigmatropic rearrangement. ias.ac.in

Stepwise cycloaddition mechanisms have also been identified. Quantum mechanical calculations on the reaction between a masked o-benzoquinone and 2-methylfuran (B129897) showed that the reaction proceeds via a polar, stepwise mechanism rather than a concerted one. nih.gov The process is initiated by a nucleophilic attack from the furan (B31954) onto the quinone system, forming a zwitterionic intermediate. This intermediate then cyclizes to yield what is formally a [2+4] cycloadduct. nih.gov Another study proposed a stepwise formal Diels-Alder reaction enabled by an addition-coupled electron transfer (ACET). chemrxiv.org This mechanism involves the transfer of an electron to an oxidant, generating a radical intermediate which then undergoes intramolecular radical addition to complete the cycloaddition. chemrxiv.org

The versatility of o-benzoquinones is further highlighted by their reactions with fulvenes, which can yield bicyclo[2.2.2]octenedione adducts, or with styrenes and acetylenes, where the quinone participates as a carbodiene. ias.ac.in In some cases, the quinone can undergo different cycloaddition modes with different dienes. For instance, 4-nitro-o-benzoquinone reacts as a carbodiene with cyclopentadiene but as a heterodiene with α-terpinene. ias.ac.in

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of this compound and its derivatives. It provides detailed information about the molecular structure, connectivity, and the electronic environment of the nuclei.

One-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural assignment of adducts and intermediates formed in reactions with this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the methoxy group protons and the protons on the quinone ring. For instance, in deuterated chloroform (B151607) (CDCl₃), the methoxy protons typically appear as a singlet. The chemical shifts of the ring protons are sensitive to the substitution pattern and the electronic environment. In the case of adduct formation, such as with amines or thiols, new signals corresponding to the added nucleophile and shifts in the quinone ring proton resonances are observed. For example, in the formation of 4-aziridinyl-5-methoxy-1,2-benzoquinone, the product can be identified and quantified using ¹H NMR. google.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. The carbonyl carbons of the quinone ring in this compound derivatives resonate at characteristic downfield shifts. For example, in 4-methoxy-1,2-naphthoquinone, a related structure, the carbonyl carbons appear at δ 179.5 and 179.6 ppm, while the carbon bearing the methoxy group is found at δ 168.8 ppm. mdpi.com

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity between protons and carbons, which is vital for the structural elucidation of complex adducts. For instance, in the characterization of bis-adducts of vindoline (B23647) with benzoquinone, 2D NMR experiments were essential to determine the regiochemistry and stereochemistry of the products. mdpi.com These experiments allow for the assignment of all proton and carbon signals, even in complex molecules. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-Methoxy-1,2-naphthoquinone mdpi.com | CDCl₃ | 4.08 (s, 3H), 5.99 (s, 1H), 7.59 (dd, 1H), 7.71 (t, 1H), 7.87 (d, 1H), 8.13 (d, 1H) | 57.0, 103.2, 124.9, 129.2, 130.4, 131.7, 132.1, 135.1, 168.8, 179.5, 179.6 |

| 3-tert-Butyl-5-methoxy-1,2-benzoquinone mdpi.com | CDCl₃ | 1.26 (s, 9H), 3.84 (s, 3H), 5.73 (d, 1H) | Not specified |

| 4-Bromo-1,2-naphthoquinone mdpi.com | CDCl₃ | 7.05 (s, 1H), 7.61 (t, 1H), 7.77 (t, 1H), 7.90 (d, 1H), 8.15 (d, 1H) | 130.1, 130.6, 130.9, 132.1, 133.6, 136.0, 145.9, 178.2 |

Note: Data presented is for related structures to illustrate typical chemical shifts.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying dynamic processes such as conformational changes and reaction kinetics that occur on the NMR timescale. By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers for these processes. rsc.org

For reactions involving this compound, DNMR can be employed to monitor the formation of intermediates that may be in equilibrium or undergoing conformational exchange. The broadening and coalescence of NMR signals as a function of temperature can provide quantitative data on the rates of these dynamic processes. While specific DNMR studies on this compound are not extensively reported, the principles of DNMR are broadly applicable to quinone systems for studying phenomena like bond rotation and intermolecular exchange. rsc.org

1D and 2D NMR for Structural Elucidation of Adducts and Intermediates

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques provide complementary information to NMR by probing the functional groups and electronic structure of molecules.

Infrared (IR) spectroscopy is particularly useful for identifying the presence of specific functional groups. The carbonyl (C=O) stretching vibrations in quinones give rise to strong absorption bands in the IR spectrum. For this compound derivatives, these bands are typically observed in the region of 1630-1680 cm⁻¹. mdpi.comscispace.com The C-O stretching vibration of the methoxy group also provides a characteristic band. scispace.com

During a reaction, IR spectroscopy can be used to monitor the disappearance of reactant functional groups and the appearance of product functional groups. For example, in the oxidation of p-anisidine (B42471) to this compound, the formation of the quinone is confirmed by the appearance of a strong C=O stretching band at 1674 cm⁻¹. scispace.com

Table 2: Characteristic IR Absorption Frequencies for this compound and Related Compounds

| Compound/Functional Group | IR Frequency (cm⁻¹) | Description | Reference |

| This compound | 1674 | C=O stretch on benzoquinone pattern | scispace.com |

| 3-tert-Butyl-5-methoxy-1,2-benzoquinone | 1649, 1630 | C=O stretch | mdpi.com |

| C-H stretch (ring) | 2976 | Aromatic C-H stretching | scispace.com |

| C-O-C stretch | ~1274 | Asymmetric stretching | ui.ac.id |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is highly effective for kinetic studies and for characterizing the electronic structure of quinones. This compound exhibits characteristic absorption maxima in the UV-Vis spectrum. The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment. scispace.com

UV-Vis spectroscopy is widely used to monitor the progress of reactions involving this compound by following the change in absorbance at a specific wavelength corresponding to a reactant, intermediate, or product. scispace.comrsc.org For instance, the kinetics of the oxidation of p-anisidine to this compound was studied by monitoring the absorbance of an intermediate at 455 nm. scispace.com The formation of this compound itself can be followed by its characteristic absorption maxima. scispace.comrsc.org

Table 3: UV-Vis Absorption Maxima for this compound and Intermediates

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| This compound | Chloroform | 400 | Not specified | scispace.com |

| Reaction Intermediate (PMA oxidation) | Acetone-Water | 455 | Not specified | scispace.com |

| 1,2-Benzoquinone | Aqueous | 389 | 1370 | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Progress

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of molecular formulas.

In the context of this compound, mass spectrometry is crucial for identifying reaction products and intermediates. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. For this compound, the molecular ion is expected at an m/z corresponding to its molecular formula, C₇H₆O₃ (monoisotopic mass: 138.0317 g/mol ). epa.gov

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide structural information about the molecule. In studies of reaction mixtures, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the components before they are introduced into the mass spectrometer. This allows for the identification of various products and byproducts in complex reaction mixtures, as demonstrated in the degradation study of 4-methoxy-2-nitroaniline where this compound was identified as an intermediate. rsc.org Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used in these studies. researchgate.net

High-Resolution Mass Spectrometry for Metabolite and Adduct Identification

High-resolution mass spectrometry (HRMS) is a critical tool for identifying metabolites and adducts of this compound. Its high mass accuracy allows for the determination of elemental compositions, facilitating the identification of unknown compounds in complex biological matrices. researchgate.net

When studying the metabolic fate of this compound, HRMS coupled with liquid chromatography (LC) can separate and identify various metabolic products. For instance, in the presence of cellular systems, this compound can undergo reactions leading to the formation of various metabolites. The precise mass measurements provided by HRMS are essential for distinguishing between potential metabolic transformations, such as hydroxylation, demethylation, or conjugation with endogenous molecules like glutathione.

Furthermore, HRMS is instrumental in identifying protein adducts. This compound is known to react with nucleophilic amino acid residues in proteins, particularly cysteine. nih.gov These reactions result in the covalent modification of proteins, which can alter their function. smolecule.com By analyzing tryptic digests of proteins exposed to this compound using LC-HRMS/MS, specific sites of adduction can be pinpointed. The identification of adducts on proteins like human serum albumin has been demonstrated for other quinones, highlighting the utility of this approach. nih.gov

Table 1: Potential Metabolites and Adducts of this compound Identifiable by HRMS

| Type | Potential Modification | Description |

| Metabolite | Hydroxylation | Addition of a hydroxyl (-OH) group to the quinone ring. |

| Metabolite | Demethylation | Removal of the methoxy (-OCH3) group, forming a dihydroxybenzoquinone. |

| Adduct | Glutathione Conjugate | Covalent attachment of glutathione via its thiol group. |

| Adduct | Cysteine Adduct | Covalent modification of a cysteine residue in a protein. |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. This is particularly useful for elucidating the fragmentation pathways of this compound and its derivatives, providing structural confirmation. nih.gov

In a typical MS/MS experiment, the parent ion of interest, for example, the molecular ion of this compound (m/z 138), is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For quinones, common fragmentation pathways include the loss of small neutral molecules like CO and the cleavage of substituent groups. nih.govgre.ac.uk

For this compound, a characteristic fragmentation would involve the loss of the methoxy group. nih.gov The study of fragmentation patterns of similar quinone structures reveals that the loss of a methyl radical from a methoxy group is a common initial step. nih.gov This can be followed by the sequential loss of carbonyl groups. Analysis of benzoquinone-peptide adducts by MS/MS has shown unique fragmentation patterns, such as the neutral loss of the adducted benzoquinol moiety, which helps to confirm the site of attachment on the peptide. nih.gov

Table 2: Predicted Fragmentation Ions of this compound in MS/MS

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 138 | 123 | CH3 |

| 138 | 110 | CO |

| 123 | 95 | CO |

| 110 | 82 | CO |

Electrochemical Analytical Methods

Electrochemical methods are pivotal in characterizing the redox behavior of this compound, which is central to its chemical and biological activity.

Cyclic Voltammetry for Redox Potential Mapping and Diffusion Studies

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox properties of chemical species. It provides information on redox potentials, the number of electrons transferred, and the diffusion coefficients of electroactive species. rsc.orgbu.edu.eg

The cyclic voltammogram of a quinone typically shows one or two reversible or quasi-reversible redox waves corresponding to the formation of the semiquinone radical anion and the dianion. researchgate.net For 1,2-benzoquinones, the first reduction potential is generally less negative than that of their 1,4-isomers. nsf.gov The redox potential of this compound is influenced by the electron-donating methoxy group, which stabilizes the quinone structure. smolecule.com Studies on similar methoxy-substituted quinones have shown how pH can affect the redox potentials, indicating the involvement of protons in the redox process in aqueous media. researchgate.netgoogle.com

The diffusion coefficient, a measure of how quickly a substance moves through a solution, can be determined from the peak current in a cyclic voltammogram using the Randles-Sevcik equation. This parameter is important for understanding the kinetics of reactions involving this compound. rsc.orgacs.org

Table 3: Electrochemical Parameters for Benzoquinone Derivatives from Cyclic Voltammetry

| Compound | First Redox Potential (Q/Q•−) | Second Redox Potential (Q•−/Q2−) | Solvent/Electrolyte |

| 1,2-Benzoquinone | -290 mV | -1005 mV | Acetonitrile |

| 1,4-Benzoquinone (B44022) | -401 mV | -1155 mV | Acetonitrile |

Note: Potentials are typically reported versus a reference electrode like SCE or Ag/AgCl and can vary based on experimental conditions. The data presented is illustrative based on general quinone behavior. nsf.gov

Controlled-Potential Electrolysis for Product Isolation

Controlled-potential electrolysis, or bulk electrolysis, is a method used to synthesize and isolate products of electrochemical reactions in quantities sufficient for further characterization. semanticscholar.org By holding the working electrode at a constant potential corresponding to the reduction or oxidation of the starting material, a complete conversion to the desired product can be achieved.

Spectroelectrochemistry for Coupled Chemical Reactions

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to provide simultaneous information about the redox state and the spectral properties of a molecule. This is particularly valuable for studying species that are unstable or are part of a chemical reaction coupled to the electron transfer process. lmaleidykla.lt

By monitoring the changes in the UV-Visible absorption spectrum of a solution of this compound as the potential is swept, the formation and decay of intermediates like the semiquinone radical can be observed directly. smolecule.com This allows for the characterization of the electronic structure of the different redox states and the study of the kinetics of any coupled chemical reactions, such as dimerization or reaction with a nucleophile present in the solution. academie-sciences.fr The technique is essential for understanding the complete mechanism of the redox processes of this compound.

Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopy is used to study very fast chemical reactions and the dynamics of short-lived excited states or reactive intermediates. Techniques like pulse radiolysis and flash photolysis are employed to generate a species of interest and then monitor its subsequent reactions on timescales from picoseconds to seconds.

Pulse radiolysis has been used to determine the rate constants for the reactions of this compound with various biological nucleophiles. nih.gov In these experiments, a pulse of high-energy electrons is used to generate the semiquinone radical, and its subsequent reactions are followed by monitoring changes in absorbance over time. These studies have provided quantitative data on the reactivity of this compound towards thiols like cysteine and glutathione, which is crucial for understanding its mechanism of cytotoxicity. nih.gov Time-resolved studies on other quinones have also provided insights into the properties and reactivity of their excited triplet states. researchgate.net

Table 4: Rate Constants for the Reaction of this compound with Nucleophiles Determined by Pulse Radiolysis

| Nucleophile | Rate Constant (k, M⁻¹s⁻¹) |

| Cysteine | 3.5 x 10⁵ |

| Glutathione | 3.1 x 10⁵ |

| Dithiothreitol | 3.5 x 10⁵ |

| Arginine | ≤ 1 |

| Glutamine | ≤ 1 |

Data sourced from a study by Butler et al. nih.gov

Spectroscopic and Advanced Analytical Characterization for Mechanistic Elucidation

Mechanistic Elucidation

Pulse radiolysis is a powerful technique for generating and studying short-lived reactive species in solution, providing critical insights into the reaction mechanisms of various chemical and biological processes. This method has been employed to investigate the reactivity of 4-methoxy-1,2-benzoquinone, a key metabolite in certain therapeutic strategies, by directly measuring the rate constants of its reactions with biologically relevant molecules.

In a seminal study, pulse radiolysis was used to generate the 4-methoxy-ortho-benzosemiquinone radical, the one-electron reduction product of this compound, and to quantify the reactivity of the parent quinone itself. nih.gov The research aimed to elucidate the potential mechanisms of cytotoxicity associated with this compound, which is formed during the metabolic activation of 4-hydroxyanisole. nih.gov By observing the decay kinetics of the hydrated electron (e⁻ₐᵩ) in the presence of the quinone, or by monitoring the formation of the semiquinone radical, researchers can determine the rates at which the quinone reacts with various cellular components.

The findings from these pulse radiolysis studies revealed that this compound is highly reactive towards thiol-containing compounds. nih.gov In contrast, its reactivity with other nucleophiles such as arginine and glutamine was found to be negligible. nih.gov Furthermore, the study quantified the rate of redox exchange with ascorbate. nih.gov

The transient 4-methoxy-ortho-benzosemiquinone radical was also studied to assess its potential role in initiating lipid peroxidation. nih.gov The radical's reactivity towards oxygen and a model lipid, trans-2-butenoic acid, was determined to be low. nih.gov This suggests that the cytotoxic effects of this compound are more likely attributable to its covalent modification of cellular nucleophiles, particularly thiols, and the depletion of antioxidants like ascorbate, rather than through the initiation of lipid peroxidation by the semiquinone radical. nih.gov

The rate constants determined through these pulse radiolysis experiments provide quantitative evidence for the proposed toxicity pathways.

Table 1: Reaction Rate Constants for this compound and its Semiquinone Radical nih.gov

Theoretical and Computational Chemistry of 4 Methoxy 1,2 Benzoquinone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 4-Methoxy-1,2-benzoquinone and related compounds.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT studies on substituted benzoquinones have shown that the introduction of a methoxy (B1213986) group significantly influences the electron density distribution within the quinone ring. The electron-donating nature of the methoxy group increases the electron density at the substituted positions, which in turn affects the molecule's reactivity.

DFT calculations have been employed to study various aspects of benzoquinone chemistry, including their redox properties and reaction mechanisms. lookchem.comacs.org For instance, DFT has been used to explore the mechanism of intramolecular Diels-Alder reactions of benzoquinone systems and to analyze the catalytic effect of water on these reactions. mdpi.com Theoretical studies have also been conducted on the addition of nucleophiles, such as anilines and phenolates, to the benzoquinone ring, providing insights into the regioselectivity of these reactions. acs.orgnih.govacs.org

The reactivity of 4-methoxy-ortho-benzoquinone has been quantified using pulse radiolysis, revealing its high reactivity towards thiols like cysteine and glutathione (B108866). nih.gov This reactivity is a key factor in its biological activity and potential toxicity, as it can lead to covalent addition reactions with cellular nucleophiles. nih.gov

Table 1: Calculated Properties of Methoxy-Substituted Benzoquinones using DFT

| Property | Method | Basis Set | Finding | Reference |

| Molecular Structure | DFT | 6-31G(d,p) | Conformational analysis of 2-bromo-6-methoxy-1,4-benzoquinone. | acs.org |

| Electronic Properties | DFT | Not specified | Methoxy substituents influence electron density and reactivity. | |

| Reaction Mechanism | DFT (M05-2X, B3LYP) | Not specified | Studied intramolecular Diels-Alder reaction of benzoquinone. | mdpi.com |

| Reactivity | Pulse Radiolysis | Not applicable | High reactivity of 4-methoxy-ortho-benzoquinone towards thiols. | nih.gov |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles in chemical reactions. The HOMO-LUMO energy gap is an indicator of the molecule's stability and reactivity. ajrconline.org

For substituted benzoquinones, analysis of the LUMO, particularly the π* orbital of the C2-C3 bond, is important for understanding nucleophilic attacks. nih.govacs.org The shape and energy of the LUMO can indicate the most likely sites for nucleophilic addition. nih.govacs.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. ajrconline.orgtubitak.gov.tr These maps are useful for predicting the sites of electrophilic and nucleophilic attack. researchgate.net For benzoquinones, MEP analysis helps to identify the regions most susceptible to interaction with other molecules, which is crucial for understanding intermolecular interactions and reaction mechanisms. acs.orgresearchgate.net

Table 2: HOMO-LUMO and MEP Analysis of Substituted Benzoquinones

| Analysis | Method | Basis Set | Key Finding | Reference |

| HOMO-LUMO Analysis | DFT | Not specified | HOMO-LUMO gap indicates stability and reactivity. | ajrconline.org |

| LUMO Shape Analysis | DFT (ωB97X-D) | 6-31G(d,p)-LANL2DZ | π*C2–C3 orbital shape rationalizes nucleophilic attack. | nih.govacs.org |

| MEP Mapping | DFT | Not specified | Identifies electrophilic and nucleophilic sites. | ajrconline.orgtubitak.gov.trresearchgate.net |

| MEP of 1,4-Benzoquinones | DFT (ωB97X-D) | 6-31G(d,p)-LANL2DZ | Visualizes potential sites for nucleophilic attack. | acs.org |

Computational studies are crucial for elucidating the mechanisms of chemical reactions by calculating the energetics of reaction pathways and identifying transition states. For reactions involving benzoquinones, such as Diels-Alder reactions and nucleophilic additions, DFT calculations have been used to determine activation energies and reaction free energies. mdpi.comacs.org

The transition states for these reactions are characterized by frequency calculations, where a single imaginary frequency corresponds to the reaction coordinate. acs.org For example, in the study of aniline (B41778) addition to a bromo-methoxy-p-benzoquinone, a strong interaction between the nitrogen lone pair and the π*C2C3 orbital of the quinone was observed in the transition state, indicating a nucleophilic attack. nih.gov The energy barriers for these reactions are calculated as the difference between the transition state energy and the energy of the prereactant complex. acs.org

These computational approaches have been successful in explaining experimentally observed regioselectivity in reactions of substituted benzoquinones. acs.orgnih.gov

HOMO-LUMO Analysis and Electrostatic Potential Mapping

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including conformational changes and intermolecular interactions.

The crystal structure of 2-methoxy-1,4-benzoquinone reveals a network of intermolecular interactions, including dipole-dipole forces and C–H···O hydrogen bonds, which lead to a layered packing motif. rsc.org Such non-covalent interactions are fundamental in molecular recognition and crystal packing. mdpi.com

Computational studies have explored the intermolecular interactions between methoxy-substituted benzoquinones and various substrates. For instance, the interaction of guaiacol (B22219) (2-methoxyphenol) with 1,4-benzoquinone (B44022) has been studied to understand the formation of light-absorbing complexes in atmospheric aerosols. acs.org These studies show that intermolecular interactions can significantly alter the physical and chemical properties of the molecules involved. acs.org The binding affinity of methyl and methoxy-substituted benzoquinones to biological sites, such as in bacterial reaction centers, has also been analyzed computationally, highlighting the dominant role of van der Waals interactions over electrostatic forces. nih.gov

The orientation of the methoxy group relative to the quinone ring can have a significant impact on the molecule's properties. Conformational analysis of methoxy-substituted p-benzoquinones has been performed using DFT methods. acs.org These studies have shown that the stable conformations predicted by methods that include electron correlation effects differ from those predicted by simpler semiempirical or ab initio Hartree-Fock methods. acs.org

The puckering of the quinone ring is another conformational feature that can influence its redox potential. researchgate.net For 2-bromo-6-methoxy-1,4-benzoquinone, a relaxed scan of the C1−C6−O−CH3 torsion angle was performed using DFT to analyze its conformational preferences. acs.org These conformational studies are essential for accurately predicting the chemical behavior and properties of methoxy-substituted benzoquinones. acs.orgresearchgate.net

Simulation of Intermolecular Interactions with Chemical Substrates

Quantitative Structure-Activity Relationships (QSAR) in Quinone Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern computational chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their physical, chemical, or biological activities. nih.govnih.gov For quinones, a class of compounds defined by a cyclic dione (B5365651) structure, QSAR models are instrumental in predicting their reactivity. dergipark.org.tr This reactivity is central to their roles in biological systems and as synthons in organic chemistry. By identifying key molecular descriptors, QSAR provides a framework for understanding how structural modifications, such as the introduction of a methoxy group in this compound, influence electrochemical behavior and reaction kinetics.

The fundamental principle of QSAR is that variations in the activity of structurally related molecules can be explained by differences in their physicochemical properties, which can be quantified using molecular descriptors. nih.gov These models are frequently employed to screen compound libraries, including those not yet synthesized, to select candidates with desired properties. lmaleidykla.lt

The reactivity of quinones is multifaceted, but it is largely governed by their electrophilic character and their ability to participate in redox cycling. QSAR models for quinones, therefore, rely on descriptors that quantify these electronic and steric properties.

Electronic Descriptors : These are the most critical parameters for modeling quinone reactivity.

Redox Potential : The ability of a quinone to accept one or two electrons is a defining feature of its chemistry. This is often quantified by the half-wave reduction potential (E½) or standard redox potential (E°). QSAR studies frequently show a strong correlation between redox potential and biological activity or chemical reactivity. researchgate.net

Frontier Molecular Orbitals (E-HOMO and E-LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. For quinones, which are electrophiles, the LUMO energy is particularly significant. A lower E-LUMO value indicates a greater ability to accept electrons, which often translates to higher reactivity in nucleophilic addition reactions and a higher redox potential. jetir.orgjst.go.jp The energy gap between HOMO and LUMO (GAP) also serves as an indicator of chemical reactivity. scirp.org

Electrophilicity Index (ω) : This global descriptor quantifies the electrophilic nature of a molecule and has been shown to be a powerful predictor of reactivity for various compound classes, including quinones. nih.govresearchgate.net It is calculated from the HOMO and LUMO energies and represents the energy change when a molecule accepts an optimal amount of electronic charge. researchgate.net Studies have demonstrated a significant correlation between the electrophilicity index and the biological activity of quinone derivatives. researchgate.net

Atomic Charges and Fukui Functions : Local descriptors, such as the partial charge on the carbonyl carbons and oxygen atoms, can provide insight into the specific sites of reaction. Fukui functions are used to identify the most electrophilic or nucleophilic sites within a molecule, predicting the regioselectivity of reactions like Michael additions. scirp.org

Steric and Lipophilic Descriptors :

Molecular Volume and Surface Area : The size and shape of a quinone molecule can influence its ability to interact with biological targets or approach other reactants. These steric factors are often included in QSAR models to account for accessibility. researchgate.netresearchgate.net

Hydrophobicity (log P) : The octanol-water partition coefficient (log P) is a measure of a compound's lipophilicity. In biological QSAR, this descriptor is crucial as it governs the compound's ability to permeate cell membranes and reach its site of action. jst.go.jp

Research has produced several QSAR models that successfully predict various aspects of quinone reactivity. These models underscore the importance of the aforementioned descriptors.

One area of focus has been the prediction of hepatotoxicity for p-benzoquinone derivatives, where reactivity towards biological nucleophiles like glutathione is a key initiating event. A study found that the degree of toxicity in rat hepatocytes correlated strongly with the rate of non-enzymatic reaction with glutathione. This reactivity, in turn, was well-described by QSAR models incorporating electronic frontier orbital parameters that define electrophilicity. nih.gov This suggests that covalent binding reactivity is a reliable correlate for hepatotoxicity and can enhance the predictive power of QSAR models. nih.gov

Another study focused on developing a model to predict the bimolecular rate constant for the reaction between a library of quinone-based redox mediators and the enzyme glucose oxidase. chemrxiv.org The resulting QSAR model revealed that the reaction rate was best predicted by a combination of two key parameters: the mediator's redox potential and its projected molecular area. chemrxiv.org This highlights that neither electronic properties nor size alone is sufficient, but their interplay governs the kinetic efficiency. The model indicates that a quinone mediator combining a high redox potential with a small projected molecular area will achieve the fastest reaction rate. chemrxiv.org

The table below presents data from a QSAR study on the reactivity of various benzoquinone derivatives with the thiol-containing compound nitrobenzenethiol (NBT), demonstrating the influence of substituents on reactivity.

| Compound | Substituent(s) | Rate Constant (k) with NBT (M⁻¹s⁻¹) nih.gov | Allergenic Potency (LLNA EC3%) nih.gov |

| Benzoquinone (BQ) | None | 1.1 x 10³ | 0.043 |

| Chloro-benzoquinone (CBQ) | -Cl | 1.4 x 10⁵ | 0.039 |

| 2,5-Dichloro-benzoquinone (2,5-DCBQ) | 2,5-di-Cl | 2.5 x 10⁶ | 0.013 |

| 2,6-Dichloro-benzoquinone (2,6-DCBQ) | 2,6-di-Cl | 1.2 x 10⁶ | 0.028 |

| Methyl-benzoquinone (MBQ) | -CH₃ | 1.1 x 10³ | 0.238 |

| 2,6-Di-tert-butyl-benzoquinone (tBBQ) | 2,6-di-tBu | 2.6 | < 0.1 |

| 2,6-Dimethoxy-benzoquinone (DMBQ) | 2,6-di-OCH₃ | 1.0 | > 1.0 |

This interactive table demonstrates the strong correlation between chemical reactivity and a biological endpoint. Electron-withdrawing groups (e.g., -Cl) significantly increase the reaction rate constant with thiols and enhance allergenic potency (lower EC3 value indicates higher potency). nih.govnih.gov Conversely, bulky, electron-donating groups (e.g., -CH₃, -OCH₃, -tBu) decrease reactivity. nih.gov

Applications of 4 Methoxy 1,2 Benzoquinone in Synthetic and Materials Science

Role as a Versatile Synthetic Intermediate and Building Block

The electron-deficient character of the 4-methoxy-1,2-benzoquinone ring system makes it an excellent Michael acceptor and a reactive dienophile. This reactivity is harnessed by synthetic chemists to construct a wide array of organic structures, from natural product skeletons to novel heterocyclic systems.

Quinone structures are widespread in the natural world and are the basis for many natural pigments and biologically active compounds. helsinki.fiatamanchemicals.comscielo.br While direct total syntheses starting from this compound are specific to the target molecule, the broader class of methoxy-substituted benzoquinones are key intermediates in the synthesis of numerous natural products. researchgate.netscielo.br For example, naturally occurring quinones like 2-methoxy-6-heptyl-1,4-benzoquinone and primin (B192182) (2-methoxy-6-pentyl-1,4-benzoquinone), which exhibit cytotoxic properties, have been synthesized from substituted methoxyphenol precursors. scielo.brscielo.br

A powerful strategy in natural product synthesis involves the use of "masked o-benzoquinones," which are stable precursors that generate the reactive o-benzoquinone in situ. nih.gov This methodology, often starting from readily available 2-methoxyphenols, has been successfully applied to the total synthesis of various natural products by leveraging the predictable reactivity of the transient o-benzoquinone in cycloaddition reactions. nih.gov This approach overcomes the inherent instability of simple o-benzoquinones while still utilizing their synthetic potential.

The dienophilic nature of the o-benzoquinone core is exploited in Diels-Alder reactions to create intricate polycyclic systems. Methodologies using masked o-benzoquinones, generated from precursors like 2-methoxyphenols, have enabled the stereocontrolled synthesis of highly substituted and complex molecular frameworks. nih.gov These reactions provide access to a variety of complex architectures that would be challenging to assemble using other methods. nih.gov

Notable examples of complex structures synthesized using this approach include:

Bicyclo[2.2.2]octenones

Oxatricycles

Triquinanes (three fused five-membered rings)

Bicyclo[4.2.2]decenones

The ability to generate the reactive quinone species under controlled conditions and trap it with a diene allows for the construction of these sophisticated scaffolds with high selectivity. nih.gov

This compound and related o-quinones are excellent electrophiles for the synthesis of substituted aromatic and heterocyclic compounds. They readily undergo conjugate addition reactions with a wide range of nucleophiles. helsinki.fismolecule.com For instance, the reaction of 4,5-dimethoxy-1,2-benzoquinone with chloroethylamine hydrochloride results in the displacement of a methoxy (B1213986) group to form 4-chloroethylamino-5-methoxy-1,2-benzoquinone, a substituted o-quinone. google.com

The versatility of o-benzoquinones as synthons is further demonstrated in multicomponent reactions for building heterocyclic systems. helsinki.fi Catalytic systems have been developed to generate o-benzoquinones in situ from catechols, which then react with other components to form complex heterocycles like oxazoles. helsinki.fi

The table below summarizes various synthetic applications of o-benzoquinones in constructing substituted and heterocyclic systems.

| Precursor(s) | Reagents/Catalyst | Product Type | Ref |

| Catechols, Primary Amines | Copper Hydroxide on Manganese Oxide (Cu(OH)x/OMS) | Oxazoles | helsinki.fi |

| Catechols, Thiols | Gallic Acid, Iron (III) Sulphate, O2 | Catechol Thioethers | helsinki.fi |

| 4,5-Dimethoxy-1,2-benzoquinone, Chloroethylamine HCl | Dichloromethane | Substituted Amino-quinone | google.com |

| Masked o-benzoquinones, Dienes | Thermal (in situ generation) | Bicyclic and Polycyclic adducts | nih.gov |

Construction of Complex Organic Architectures

Utilization in Redox-Mediated Catalysis and Electron Transfer Systems

The ability of quinones to undergo reversible one- or two-electron reduction is fundamental to their role in both synthetic and biological systems. This redox activity allows them to function as oxidants in chemical transformations and as models for understanding biological electron transport.

Quinones are widely recognized as effective oxidants in organic synthesis. wikipedia.org High-potential quinones, such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), are commonly used as stoichiometric reagents for dehydrogenation reactions, including the functionalization of activated C–H bonds. nih.gov

Ortho-quinones, including derivatives like this compound, also serve as potent oxidants, often mimicking the function of biological cofactors found in enzymes like copper amine oxidases. nih.gov For example, 4-methoxy-5-tert-butyl-o-quinone has been shown to be an effective stoichiometric oxidant for the dehydrogenation of branched primary amines into imines. nih.gov While often used in stoichiometric amounts, quinones can also function catalytically. In such systems, the quinone is the primary oxidant for the organic substrate, and a co-catalyst or terminal oxidant (like molecular oxygen) is used to regenerate the oxidized quinone, allowing it to be used in substoichiometric quantities. helsinki.finih.gov

The redox properties of quinones are central to their vital role in biological electron transport chains, such as those in mitochondria for cellular respiration and in chloroplasts for photosynthesis. atamanchemicals.comnih.govsciforum.net In these systems, quinone derivatives (like ubiquinone and plastoquinone) act as mobile electron carriers, shuttling electrons between large, membrane-bound protein complexes. nih.govsciforum.net

The fundamental redox cycle between the quinone, the intermediate semiquinone radical, and the fully reduced hydroquinone (B1673460) allows these molecules to mediate electron flow. sciforum.net Synthetic systems have been designed to mimic this biological function. In these "electron transfer mediator" (ETM) systems, a quinone can be used as a catalytic redox shuttle to transfer electrons between a chemical reductant and a substrate, often in conjunction with a metal catalyst. nih.gov The study of compounds like this compound provides valuable insights into the fundamental principles of electron and proton transfer processes that are essential for life. nih.gov

Electrochemical Mediators in Non-Biological Contexts

Quinones, including this compound, are recognized as effective electrochemical mediators due to their ability to undergo reversible two-electron, two-proton redox reactions. This property allows them to shuttle electrons between an electrode and a substrate, facilitating electrochemical processes that might otherwise be slow or inefficient. In non-biological systems, these mediators are crucial for various applications, from chemical synthesis to energy storage.

The fundamental redox reaction involves the conversion between the quinone (oxidized form) and the corresponding hydroquinone (reduced form). The redox potential of this process can be tuned by the substituents on the quinone ring. The methoxy group in this compound influences its electronic properties and, consequently, its performance as a mediator.

Research has explored the use of various quinone derivatives as mediators in microbial electrosynthesis (MES) systems for converting CO2 into value-added chemicals like acetate. While this is a biological application, the underlying electrochemical principles are relevant to non-biological contexts. For instance, studies have compared mediators like neutral red, 2-hydroxy-1,4-naphthoquinone, and hydroquinone in these systems, demonstrating that the choice of mediator significantly impacts the efficiency of the electrochemical reduction. researchgate.net The electrochemical behavior of quinones, including the effect of pH on their redox potential, has been studied on mineral surfaces like pyrite, revealing that the oxidation mechanism can differ from that in solution. frontiersin.org

The following table summarizes the electrochemical properties of some quinone-based mediators, illustrating the diversity within this class of compounds.

| Mediator Name | Abbreviation | Notes |

| p-benzoquinone | BQ | The simplest quinone molecule. frontiersin.org |

| methoxy-p-benzoquinone | MBQ | A component of humic acid mixtures. frontiersin.org |

| 1,2-naphtohydroxyquinone-4-sulfonate | NQ | An oxidation product of polyaromatic hydrocarbons. frontiersin.org |

| 2,6-dichloro-1,4-benzoquinone | 2,6-DCBQ | Used in studies of quinone-mediated electron transfer. acs.org |

| 1,4-naphthoquinone | 1,4-NQ | A common quinone mediator. acs.org |

| 2-methoxybenzo-1,4-quinone | 2-MBQ | A methoxy-substituted benzoquinone. acs.org |

Development of Advanced Materials

The unique electronic and redox properties of this compound make it a valuable building block for the development of advanced materials with tailored functionalities. Its ability to accept electrons and participate in reversible redox reactions is central to its application in organic electronics and redox-active polymers.

Constituents in Organic Semiconductors and Electroactive Materials